molecular formula C11H11Br2NO B8015422 3,5-Dibromo-N-(cyclopropylmethyl)benzamide

3,5-Dibromo-N-(cyclopropylmethyl)benzamide

Cat. No.: B8015422
M. Wt: 333.02 g/mol
InChI Key: YEMVNPDXPKPROY-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(cyclopropylmethyl)benzamide is an organic compound with the molecular formula C11H11Br2NO. It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and the amide nitrogen is bonded to a cyclopropylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of N-(cyclopropylmethyl)benzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-N-(cyclopropylmethyl)benzamide is unique due to the presence of both bromine atoms and the cyclopropylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-dibromo-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMVNPDXPKPROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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